molecular formula C22H27N3O7S B1245102 Griseoviridin CAS No. 53216-90-3

Griseoviridin

Cat. No.: B1245102
CAS No.: 53216-90-3
M. Wt: 477.5 g/mol
InChI Key: UXWOXTQWVMFRSE-JCSRQJCQSA-N
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Description

Griseoviridin is a natural product belonging to the A-type streptogramin antibiotics. It is biosynthesized by the actinomycete Streptomyces griseoviridis. This compound exhibits broad-spectrum antibacterial activity and is particularly effective against multi-drug resistant microorganisms. This compound is characterized by its unique structure, which includes a 23-membered macrocycle, an embedded oxazole motif, and a macrolactone with a distinctive ene-thiol linkage .

Preparation Methods

Synthetic Routes and Reaction Conditions: Griseoviridin is primarily produced through biosynthesis by Streptomyces griseoviridis. The biosynthetic pathway involves a distinct 105 kb biosynthetic gene cluster that encodes the necessary enzymes and transporters for its production. Key enzymes include polyketide synthases and non-ribosomal peptide synthetases, which facilitate the assembly of the complex structure of this compound .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces griseoviridis under controlled conditions. Optimization of fermentation parameters, such as nutrient composition, pH, temperature, and aeration, is crucial for maximizing yield. Genetic engineering techniques, such as overexpression of transporter genes like SgvT1 and SgvT2, have been employed to enhance the production of this compound .

Chemical Reactions Analysis

Types of Reactions: Griseoviridin undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the formation of a carbon-sulfur bond, which is catalyzed by the cytochrome P450 enzyme SgvP. This enzyme plays a critical role in the late-stage biosynthesis of this compound .

Common Reagents and Conditions:

    Oxidation: Cytochrome P450 enzymes are commonly used for oxidation reactions, introducing hydroxyl groups into the molecule.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide.

Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced forms of this compound, and substituted analogs with modified functional groups .

Scientific Research Applications

Griseoviridin has a wide range of scientific research applications:

    Chemistry: It serves as a model compound for studying complex biosynthetic pathways and enzyme-catalyzed reactions.

    Biology: this compound is used to investigate the mechanisms of antibiotic resistance and the interactions between antibiotics and bacterial ribosomes.

    Medicine: Due to its potent antibacterial activity, this compound is explored as a potential therapeutic agent for treating infections caused by multi-drug resistant bacteria.

    Industry: It is utilized in the development of new antibiotics and as a lead compound for drug discovery

Mechanism of Action

Griseoviridin exerts its antibacterial effects by binding to the 50S subunit of the bacterial ribosome. It specifically targets the A site, preventing the formation of peptide bonds during protein synthesis. This inhibition of protein elongation ultimately leads to the cessation of bacterial growth. The synergistic action of this compound with other antibiotics, such as viridogrisein, enhances its antibacterial efficacy .

Comparison with Similar Compounds

Griseoviridin is often compared with other streptogramin antibiotics, such as:

    Viridogrisein (Etamycin): Another streptogramin produced by Streptomyces griseoviridis, which works synergistically with this compound.

    Nosiheptide: A similar compound with potent antibacterial activity against Mycobacterium avium complex.

    Pristinamycin: A streptogramin antibiotic used clinically for treating bacterial infections.

Uniqueness: this compound’s unique structure, particularly its ene-thiol linkage and embedded oxazole motif, distinguishes it from other streptogramins. Its ability to work synergistically with viridogrisein further enhances its therapeutic potential .

Properties

IUPAC Name

(1S,9R,11S,12E,14E,19Z,22R)-9,11-dihydroxy-22-methyl-6,23-dioxa-26-thia-2,17,27-triazatricyclo[17.5.2.14,7]heptacosa-4,7(27),12,14,19-pentaene-3,18,24-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O7S/c1-13-6-7-18-21(29)23-8-4-2-3-5-14(26)9-15(27)10-19-24-16(11-31-19)20(28)25-17(12-33-18)22(30)32-13/h2-5,7,11,13-15,17,26-27H,6,8-10,12H2,1H3,(H,23,29)(H,25,28)/b4-2+,5-3+,18-7-/t13-,14-,15-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWOXTQWVMFRSE-JCSRQJCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=C2C(=O)NCC=CC=CC(CC(CC3=NC(=CO3)C(=O)NC(CS2)C(=O)O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C=C\2/C(=O)NC/C=C/C=C/[C@H](C[C@H](CC3=NC(=CO3)C(=O)N[C@H](CS2)C(=O)O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53216-90-3
Record name Griseoviridin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53216-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Griseoviridin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053216903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GRISEOVIRIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PM4UNE85T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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